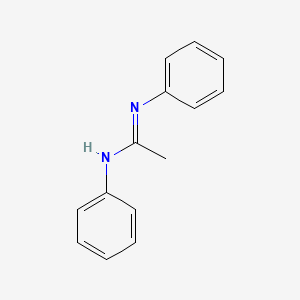
N,N'-Diphenylacetamidine
Número de catálogo B3021018
Peso molecular: 210.27 g/mol
Clave InChI: CLWIJUQLAFJNOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US03963683
Procedure details


The N,N'-diphenylacetamidine which is prepared according to the above paragraph is then placed in a flask along with an acid scavenger comprising triethylamine using dimethylformamide as a solvent. The mixture is cooled to a temperature of 0° C. and maintained thereat while an equimolar amount of cyclohexanesulfenyl chloride is slowly added thereto dropwise. The temperature of the reaction will range from about 0° to about 10° C. with continuous stirring. Following the completion of the addition of the cyclohexanesulfenyl chloride, the reaction mixture is stirred for an additional period of 1 hour while allowing the temperature of the solution to reach room temperature. Following this, water is added and the organic layer which separates out is thereafter washed several times with water, dried over magnesium sulfate and subjected to vacuum to remove the dimethylformamide solvent. The resulting material will slowly crystallize and the crystals comprising N,N'-diphenyl-N-cyclohexylthioacetamidine will be recovered by filtration.





Identifiers


|
REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.[CH:8]1(SCl)[CH2:13][CH2:12][CH2:11][CH2:10]C1.O.C[N:18]([CH3:21])C=O>>[C:21]1([NH:18][C:6](=[N:3][C:4]2[CH:5]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH3:7])[CH:10]=[CH:11][CH:12]=[CH:13][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)SCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)SCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred for an additional period of 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then placed in a flask along with an acid scavenger
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The temperature of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
will range from about 0° to about 10° C. with continuous stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer which separates out is thereafter washed several times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the dimethylformamide solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting material will slowly crystallize
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
will be recovered by filtration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NC(C)=NC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
